molecular formula C10H16ClNO2 B13022113 Tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13022113
M. Wt: 217.69 g/mol
InChI Key: SUIXCOFQJVPFRX-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-3-azabicyclo[310]hexane-3-carboxylate is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C10H16ClNO2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5H2,1-3H3

InChI Key

SUIXCOFQJVPFRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate with appropriate chlorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic applications.

Comparison with Similar Compounds

Tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound differs by having an oxygen atom instead of a chlorine atom.

    Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a hydroxyl group instead of a chlorine atom.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for various applications in research and industry.

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